Dimethyl 2,3-dicyano-1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,3-dicarboxylate
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Overview
Description
Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Another compound with a similar dicarboxylate structure but different functional groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A compound with cyano groups and a quinone structure, used as an oxidizing agent.
Uniqueness
Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate is unique due to its spiro structure and the combination of multiple functional groups
Properties
Molecular Formula |
C17H10N2O6 |
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Molecular Weight |
338.27 g/mol |
IUPAC Name |
dimethyl 1,2-dicyano-1',3'-dioxospiro[cyclopropane-3,2'-indene]-1,2-dicarboxylate |
InChI |
InChI=1S/C17H10N2O6/c1-24-13(22)15(7-18)16(8-19,14(23)25-2)17(15)11(20)9-5-3-4-6-10(9)12(17)21/h3-6H,1-2H3 |
InChI Key |
RDIFWERQLKUORP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C12C(=O)C3=CC=CC=C3C2=O)(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
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